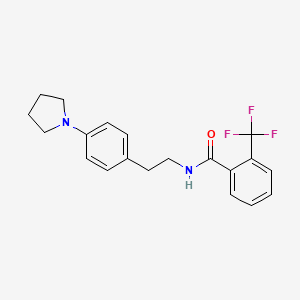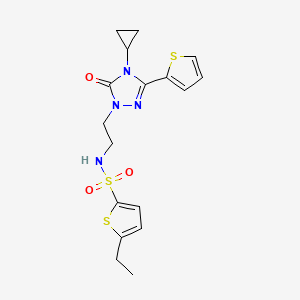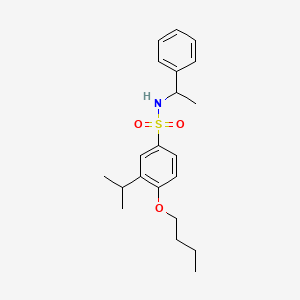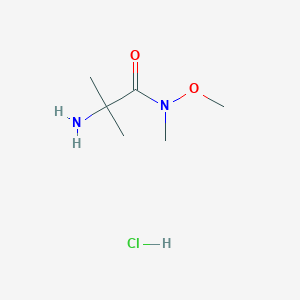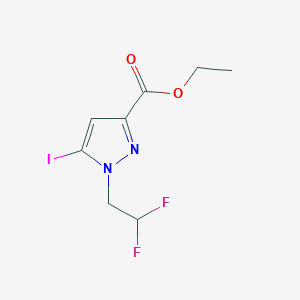![molecular formula C19H20N2O B2754957 N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide CAS No. 41645-07-2](/img/structure/B2754957.png)
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide is a chemical compound with the CAS Number: 41645-07-2 . It has a molecular weight of 292.38 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H20N2O/c1-15(22)20-12-11-17-14-21(13-16-7-3-2-4-8-16)19-10-6-5-9-18(17)19/h2-10,14H,11-13H2,1H3,(H,20,22) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 292.38 .Wissenschaftliche Forschungsanwendungen
Antiallergic Potential
- New Antiallergic Compounds: Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, a similar class of compounds to N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide, has demonstrated significant potential in the development of novel antiallergic agents. A particular compound from this series showed exceptional potency, being 406 times more effective than astemizole, a known antiallergic drug, in inhibiting histamine release in guinea pig cells. It also demonstrated inhibitory activity in IL-4 and IL-5 production tests, indicating a broad spectrum of potential antiallergic effects (Menciu et al., 1999).
Bioactive Compounds from Marine Bacteria
- Marine Bacteria Derivatives: A study on indole alkaloids isolated from the marine bacterium Pantoea agglomerans identified compounds structurally related to this compound. These compounds, including N-(4-hydroxyphenethyl)-2-(1H-indol-3-yl)acetamide, were characterized for the first time, suggesting potential pharmacological or biochemical applications of such derivatives (Gang et al., 2013).
Anti-inflammatory and Molecular Docking Analysis
- Indole Acetamide Derivatives in Anti-inflammatory Research: Research involving indole acetamide derivatives, closely related to this compound, has been conducted to explore their anti-inflammatory properties. Molecular docking analysis targeted cyclooxygenase domains, indicating potential applications in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).
Development of Melatonin Analogues
- Synthesis of Melatonin Analogues: Studies have focused on synthesizing analogues of melatonin using compounds structurally related to this compound. These efforts contribute to the understanding of melatonin's mechanism of action and its potential therapeutic uses (Guillard et al., 2003).
Nucleophilic Substitution Reactions
- Chemical Synthesis Studies: The nucleophilic substitution reaction involving compounds similar to this compound has been a subject of study. These research efforts enhance the understanding of chemical reactions involving indole derivatives, which can be applied in various synthetic processes (Nakai et al., 2003).
Wirkmechanismus
Target of Action
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide, as an indole derivative, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with indole derivatives, this compound may exert a range of effects at the molecular and cellular levels .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The indole nucleus in N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide has been found to bind with high affinity to multiple receptors . This makes it a valuable candidate for developing new useful derivatives. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been reported to have broad-spectrum biological activities , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-[2-(1-benzylindol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-15(22)20-12-11-17-14-21(13-16-7-3-2-4-8-16)19-10-6-5-9-18(17)19/h2-10,14H,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYQAXWRKPUNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

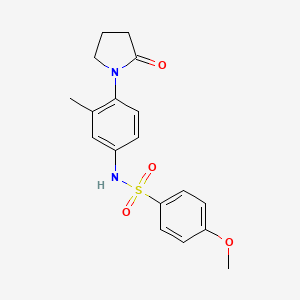
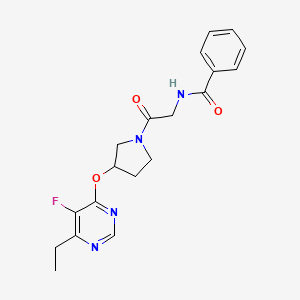
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2754880.png)
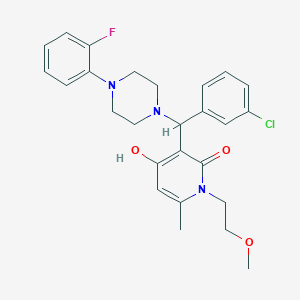
![2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2754883.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2754886.png)
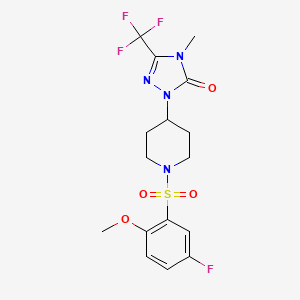
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2754889.png)
